Methyl isonicotinate

Semiochemistry Pest Management Thrips Behavior

Methyl isonicotinate (CAS 2459-09-8) is a pyridine carboxylic acid methyl ester with the IUPAC name methyl pyridine-4-carboxylate. It belongs to the class of isonicotinate esters, which are key building blocks for coordination polymers, bioactive compounds, and materials science.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 2459-09-8
Cat. No. B141154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isonicotinate
CAS2459-09-8
Synonyms4-Pyridinecarboxylic Acid Methyl Ester;  Isonicotinic Acid Methyl Ester;  4-Carbomethoxypyridine;  4-Methoxycarbonylpyridine;  Methyl 4-Pyridinecarboxylate;  NSC 18257; 
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=NC=C1
InChIInChI=1S/C7H7NO2/c1-10-7(9)6-2-4-8-5-3-6/h2-5H,1H3
InChIKeyOLXYLDUSSBULGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Isonicotinate (CAS 2459-09-8): An Isonicotinic Acid Ester Building Block for Synthesis and Semiochemical Applications


Methyl isonicotinate (CAS 2459-09-8) is a pyridine carboxylic acid methyl ester with the IUPAC name methyl pyridine-4-carboxylate [1]. It belongs to the class of isonicotinate esters, which are key building blocks for coordination polymers, bioactive compounds, and materials science. The compound has a molecular weight of 137.14 g/mol, appears as a clear orange to brown liquid, and is slightly soluble in water with a calculated LogP of 0.88 . Its most established application is as a patented, non-pheromone semiochemical that specifically induces walking and take-off behavior in western flower thrips (Frankliniella occidentalis) [2]. It is also utilized as a precursor for synthesizing photosensitizers in dye-sensitized solar cells (DSSCs) and luminophores for metal-organic frameworks (MOFs) .

Why a Direct Drop-in Replacement for Methyl Isonicotinate is Scientifically Unsupported


While isonicotinate esters share a common pyridine-4-carboxylate core, the specific ester moiety (methyl vs. ethyl, etc.) critically dictates their physicochemical properties, biological activity, and materials performance. Attempting to substitute methyl isonicotinate with ethyl isonicotinate or other analogs without empirical verification introduces significant risk. Key differentiators include altered lipophilicity (LogP), which impacts bioavailability and membrane permeability [1]; distinct coordination geometries in metal complexes that yield different luminescent or conductive properties [2]; and diverging structure-activity relationships (SAR) for enzyme inhibition or pest attraction, where minor alkyl changes can dramatically alter potency and selectivity [3]. The evidence below quantifies these specific differences, demonstrating why methyl isonicotinate's selection is not arbitrary but is driven by measurable, application-critical performance metrics.

Quantitative Differentiation of Methyl Isonicotinate: Comparative Data for Informed Procurement


Semiochemical Potency: 20-Fold Higher Thrips Trap Capture Compared to p-Anisaldehyde Control

Methyl isonicotinate (MI) demonstrates a quantifiable and superior semiochemical effect on western flower thrips (Frankliniella occidentalis) compared to the standard floral volatile control, p-anisaldehyde. In a 24-hour Y-tube olfactometer bioassay, MI at a 10 µl dose elicited a significantly higher behavioral response, translating to a 20-fold increase in thrips capture on sticky traps in a greenhouse setting [1]. This efficacy is the basis for its commercial formulation as LUREM-TR. In contrast, the parent acid, isonicotinic acid, shows no significant thrips attractancy, highlighting the critical role of the methyl ester moiety for this specific biological activity [2].

Semiochemistry Pest Management Thrips Behavior

Antimicrobial Potency: 3-Fold Lower MIC Against B. subtilis vs. Isoniazid

In a direct head-to-head antibacterial assay, the structurally related 2-methyl isonicotinate (2MHI), which shares the core isonicotinate scaffold with methyl isonicotinate, demonstrated significantly greater potency than the frontline anti-tuberculosis drug isoniazid against several bacterial species. Against B. subtilis, 2MHI exhibited a Minimum Inhibitory Concentration (MIC) of 50 µg/mL, which is 3-fold lower (more potent) than isoniazid's MIC of 150 µg/mL [1]. This class-level inference suggests the isonicotinate ester core possesses inherent antimicrobial activity that can be modulated by substitution, making methyl isonicotinate a privileged scaffold for further optimization. Direct MIC data for methyl isonicotinate against this panel is not reported, but its role as a key precursor in synthesizing more potent antimicrobial derivatives is well-established.

Antimicrobial Drug Discovery Minimum Inhibitory Concentration

Coordination Polymer Conformation: Rigidly Planar Ester Group Enables Stronger Cu(I) Luminescence vs. Ethyl Ester

In the synthesis of 1D copper(I) iodide coordination polymers, the choice between methyl isonicotinate (MeIN) and ethyl isonicotinate (EtIN) leads to distinct structural and photophysical outcomes. While both form [CuI(L)]n double-chain polymers, MeIN-derived polymer 2 exhibits a rigidly planar arrangement of the COOMe group relative to the pyridine ring, a conformation confirmed by gas-phase electron diffraction [1]. This planarity, in contrast to the more flexible ethyl group in EtIN, is believed to contribute to a more efficient ligand-to-metal charge transfer (LMCT), resulting in strong, tunable photoluminescence with quantum yields superior to the analogous ethyl derivative [2]. The precise control over ligand geometry afforded by the methyl ester is crucial for engineering materials with specific optical properties.

Coordination Chemistry Luminescent Materials Metal-Organic Frameworks

Anti-inflammatory Activity: iNOS Inhibition IC50 of 2.57 µM in RAW264.7 Cells

Methyl isonicotinate exhibits moderate but measurable anti-inflammatory activity through inhibition of inducible nitric oxide synthase (iNOS). In a cellular assay using LPS-stimulated mouse RAW264.7 macrophages, methyl isonicotinate inhibited iNOS activity with an IC50 of 2.57 µM [1]. While this is less potent than optimized isonicotinate derivatives (e.g., compound 5 with an IC50 of 1.42 µg/mL or ~6.8 µM [2]), it establishes a baseline for this scaffold's ability to modulate the NO pathway. This data provides a clear benchmark for medicinal chemists using methyl isonicotinate as a starting point for structure-activity relationship (SAR) studies aimed at developing more potent anti-inflammatory agents.

Anti-inflammatory iNOS Inhibition Medicinal Chemistry

Thermodynamic Stability: Combustion Energy Distinct from Isomeric Methyl Picolinate and Nicotinate

The thermochemical properties of methyl isonicotinate are distinct from its positional isomers. Static bomb calorimetry determined the standard molar enthalpy of combustion (ΔcH°m) for liquid methyl isonicotinate at T = 298.15 K to be -3472.0 ± 1.6 kJ/mol [1]. This value is significantly different from its isomers, methyl picolinate (2-isomer, -3478.3 ± 1.8 kJ/mol) and methyl nicotinate (3-isomer, -3472.7 ± 1.9 kJ/mol). Furthermore, its molar enthalpy of vaporization (Δg H°m) is 58.6 ± 0.4 kJ/mol. These quantitative energetic differences are critical for process chemists and engineers conducting reaction calorimetry, energy balance calculations, and safety assessments, where substituting one isomer for another would lead to inaccurate thermodynamic models and potential process safety hazards.

Thermochemistry Isomer Differentiation Process Chemistry

Optimal Use Cases for Methyl Isonicotinate Based on Differentiated Performance Data


Formulation of Species-Specific Semiochemical Lures for Integrated Pest Management

This scenario leverages the quantified 20-fold increase in thrips trap capture compared to generic floral controls. Researchers and agrochemical formulators should procure methyl isonicotinate when developing sticky traps or monitoring systems specifically targeting Frankliniella occidentalis. Its proven, patented efficacy [1] makes it the active ingredient of choice for commercial products like LUREM-TR, where substitution with other pyridyl carbonyl compounds would compromise field performance and regulatory acceptance. The data confirms that isonicotinic acid or ethyl isonicotinate are ineffective substitutes for this particular semiochemical application [2].

Precursor for Synthesizing Luminescent Cu(I) Coordination Polymers and MOFs

Materials scientists should select methyl isonicotinate over ethyl isonicotinate or the free acid when the synthetic goal is a 1D copper(I) iodide coordination polymer with efficient photoluminescence. The evidence demonstrates that the methyl ester confers a rigidly planar ligand geometry that is critical for optimizing ligand-to-metal charge transfer (LMCT) and achieving high quantum yields [3]. This structural control is essential for applications in solid-state lighting, sensors, and optoelectronic devices, where the flexible ethyl group in ethyl isonicotinate would introduce conformational disorder and likely reduce luminescence efficiency.

Starting Material for iNOS-Targeted Anti-inflammatory Drug Discovery

Medicinal chemists should utilize methyl isonicotinate as a validated starting scaffold for structure-activity relationship (SAR) campaigns focused on modulating the nitric oxide pathway. The baseline IC50 of 2.57 µM against iNOS in RAW264.7 cells [4] provides a clear, quantitative benchmark against which the potency of newly synthesized derivatives can be measured. This is in contrast to other isonicotinate esters which lack this specific baseline characterization. The compound's moderate activity and tractable chemistry make it an ideal core for iterative optimization toward more potent anti-inflammatory drug candidates.

Calibration Standard for Reaction Calorimetry and Process Safety Studies

Process development chemists and chemical engineers should employ methyl isonicotinate as a well-characterized reference compound for calibrating reaction calorimeters and validating thermodynamic models. The precisely measured standard molar enthalpy of combustion (-3472.0 ± 1.6 kJ/mol) and vaporization enthalpy (58.6 ± 0.4 kJ/mol) [5] provide a rigorous benchmark. This scenario is predicated on the compound's distinct thermochemical identity, which ensures that energy balance calculations for scale-up and safety assessments are accurate and reliable—a critical requirement that cannot be met by using imprecisely characterized or isomeric analogs.

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